molecular formula C26H18O2 B080375 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] CAS No. 10318-38-4

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]

Cat. No. B080375
CAS RN: 10318-38-4
M. Wt: 362.4 g/mol
InChI Key: UDFAHPRGDYRYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], also known as MSBP, is a heterocyclic compound that belongs to the spiro-naphthopyran family. It has been widely used in scientific research due to its unique chemical structure and promising biological activities.

Mechanism Of Action

The mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and activating caspase-dependent pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Furthermore, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage.

Biochemical And Physiological Effects

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have various biochemical and physiological effects, such as reducing the levels of reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and regulating the expression of genes related to cell cycle and apoptosis. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages And Limitations For Lab Experiments

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has several advantages for lab experiments, such as its high purity, stability, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and its biological activities can be evaluated using various assays, such as MTT assay, flow cytometry, and Western blotting. However, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Moreover, the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, which may limit its clinical application.

Future Directions

There are several future directions for 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] research, such as exploring its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] and its potential targets. In addition, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]. Moreover, the evaluation of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]'s safety and efficacy in clinical trials is necessary to determine its clinical potential.

Synthesis Methods

The synthesis of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be achieved through several methods, such as the condensation of 2-naphthol and 3-methyl-2-butanone in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent. Other methods, such as microwave-assisted synthesis, have also been reported to produce 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] with high yield and purity.

Scientific Research Applications

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been extensively studied for its potential biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to possess anti-oxidant activity by scavenging free radicals and protecting cells from oxidative stress.

properties

CAS RN

10318-38-4

Product Name

2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

2'-methyl-3,3'-spirobi[benzo[f]chromene]

InChI

InChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3

InChI Key

UDFAHPRGDYRYPU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65

Other CAS RN

10318-38-4

synonyms

2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]

Origin of Product

United States

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